1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H14ClNO4S and a molecular weight of 303.76 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid involves several steps:
Starting Materials: The synthesis typically begins with piperidine and 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of solvents and catalysts to enhance the reaction rate.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid and 1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid share similar structures but differ in their halogen substituents.
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid is a synthetic compound that has drawn significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a carboxylic acid group at the 3-position and a 4-chlorophenylsulfonyl group at the 1-position. The molecular formula for this compound is with a molecular weight of approximately 303.76 g/mol . The synthesis typically involves several steps that may be optimized using techniques such as continuous flow reactors to enhance yield and purity.
Antidiabetic Properties
Preliminary studies suggest that this compound may have applications in antidiabetic treatments. The presence of the piperidine nucleus is associated with various bioactivities, including glucose regulation and insulin control .
Enzyme Inhibition
The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions such as Alzheimer's disease and infections caused by urease-producing bacteria. In vitro studies indicate strong inhibitory activity against these enzymes, with some derivatives demonstrating IC50 values as low as 2.14 μM .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity . The structure-activity relationship analyses indicate that modifications to the piperidine ring can significantly affect antibacterial potency.
Case Studies
A series of derivatives based on the piperidine scaffold have been synthesized and evaluated for their biological activities. For instance, compounds bearing the sulfamoyl moiety demonstrated a range of pharmacological effects, including:
- Antibacterial Action : Compounds exhibited varying degrees of activity against multiple bacterial strains.
- Enzyme Inhibition : Several derivatives were identified as potent AChE inhibitors, with IC50 values indicating their potential therapeutic applications in neurodegenerative diseases.
- Hypoglycemic Activity : Some derivatives were linked to glucose regulation, showcasing their utility in diabetes management .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the spatial arrangement of substituents on the piperidine ring significantly influences binding affinities to biological targets. For example:
Compound | AChE Inhibition IC50 (μM) | Urease Inhibition IC50 (μM) | Antibacterial Activity |
---|---|---|---|
Compound A | 19.85 ± 0.14 | 5.67 ± 0.02 | Moderate |
Compound B | 15.00 ± 0.10 | 3.45 ± 0.01 | Strong |
Compound C | 25.00 ± 0.20 | 10.00 ± 0.05 | Weak |
This table summarizes key findings from SAR analyses, indicating that specific modifications can enhance biological activity significantly.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFXLKMJEOGJLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321970-56-3 | |
Record name | 1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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